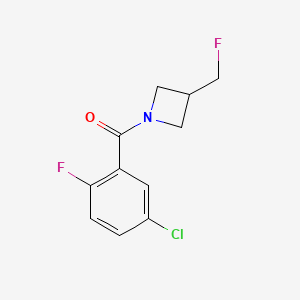

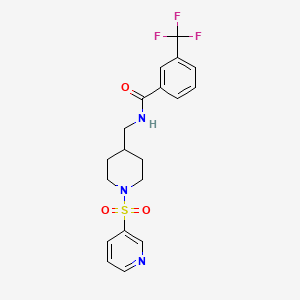

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This molecule is classified as a ketone and has a molecular formula of C12H10ClF2NO. In

Applications De Recherche Scientifique

Antiviral Activity

The indole scaffold, present in this compound, has been associated with antiviral properties. Researchers have synthesized derivatives of indole, including those containing the (5-chloro-2-fluorophenyl) motif, and evaluated their efficacy against viruses. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Antitubercular Activity

The (5-chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone scaffold has been explored for its potential as an antitubercular agent. Researchers synthesized related compounds and tested their efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are warranted to explore this application .

Synthesis of Biaryl Amides

The compound’s boronic acid derivative, 5-Chloro-2-fluorophenylboronic acid , is useful in Suzuki cross-coupling reactions. These reactions enable the synthesis of biaryl amides, which find applications in medicinal chemistry and materials science .

Muscarinic Acetylcholine Receptor Agonists

The compound’s structure suggests potential interactions with muscarinic acetylcholine receptors. Investigating its agonistic activity toward specific receptor subtypes (e.g., M1) could yield valuable insights for drug development .

Kinesin Spindle Protein Inhibitors

Given the presence of the indole scaffold, this compound might serve as a starting point for designing kinesin spindle protein inhibitors. These molecules play a crucial role in cell division and are relevant targets for cancer therapy .

GABA α2/3 Agonist Preparation

Exploring the compound’s interactions with GABA receptors (specifically α2 and α3 subtypes) could lead to the development of novel agonists. GABAergic modulation has implications for anxiety, epilepsy, and other neurological conditions .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with cannabinoid receptors .

Mode of Action

It’s worth noting that similar compounds have been found to act as potent activators of both central cannabinoid (cb1) and peripheral cannabinoid (cb2) receptors .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the degradation of the endocannabinoid 2-arachidonoylglycerol (2-ag), leading to an elevation of 2-ag levels .

Pharmacokinetics

Similar compounds have been found to bind to their target receptors in a time- and dose-dependent manner .

Result of Action

Similar compounds have been found to raise norepinephrine levels in the cortex and exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain .

Action Environment

It’s worth noting that similar compounds have been found to be stable at -20°c .

Propriétés

IUPAC Name |

(5-chloro-2-fluorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF2NO/c12-8-1-2-10(14)9(3-8)11(16)15-5-7(4-13)6-15/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXNNPXOFDMSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)F)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)

![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)

![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)

![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)